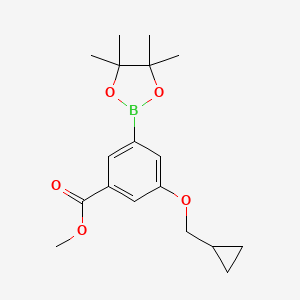
4-Hydroxy-2-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5F3O2. It is a white to off-white solid that is soluble in organic solvents like chloroform, DMSO, and methanol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Mécanisme D'action
Target of Action
Aldehydes, in general, are known to interact with various biological molecules, including proteins and nucleic acids .
Mode of Action
4-Hydroxy-2-(trifluoromethyl)benzaldehyde, being an aldehyde, can undergo reactions with nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones suggests that it may interfere with the normal functioning of proteins and nucleic acids .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, would influence its bioavailability .
Result of Action
The compound’s ability to form oximes and hydrazones suggests that it may alter the structure and function of proteins and nucleic acids .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity with nucleophiles may be influenced by the pH of the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-hydroxy-2-(trifluoromethyl)phenol using a Vilsmeier-Haack reaction. This reaction typically employs DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are employed.
Major Products
Oxidation: Produces 4-hydroxy-2-(trifluoromethyl)benzoic acid.
Reduction: Yields 4-hydroxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: Results in various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
4-Hydroxy-2-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
- 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
- 3-Fluoro-4-hydroxybenzaldehyde
Uniqueness
4-Hydroxy-2-(trifluoromethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the trifluoromethyl group relative to the hydroxyl and aldehyde groups influences its chemical behavior and makes it particularly useful in certain synthetic applications .
Propriétés
IUPAC Name |
4-hydroxy-2-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-4,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZHNMRPBKZURU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677406 |
Source


|
| Record name | 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243395-68-7 |
Source


|
| Record name | 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine](/img/structure/B597335.png)



![3-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B597341.png)

![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/new.no-structure.jpg)





